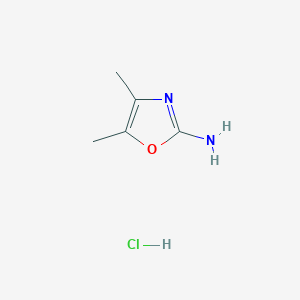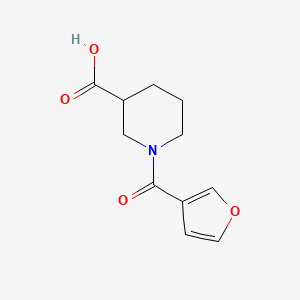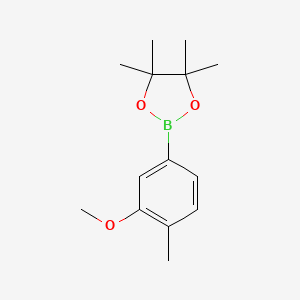![molecular formula C8H15NO B2592034 6-Azaspiro[3.5]nonan-9-ol CAS No. 1369246-31-0](/img/structure/B2592034.png)
6-Azaspiro[3.5]nonan-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azaspiro[3.5]nonan-9-ol is a chemical compound with the IUPAC name this compound . It has a molecular weight of 141.21 . The InChI code for this compound is 1S/C8H15NO/c10-7-2-5-9-6-8(7)3-1-4-8/h7,9-10H,1-6H2 .
Molecular Structure Analysis
The molecule of this compound contains a total of 26 bonds. There are 11 non-H bonds, 1 four-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature and shipping temperature for this compound are not specified in the search results .Scientific Research Applications
Antiviral and Antibacterial Potential
Research on compounds structurally related to 6-Azaspiro[3.5]nonan-9-ol has demonstrated promising antiviral and antibacterial properties. For example, derivatives of 1-thia-4-azaspiro[4.5]decan-3-one have shown inhibitory effects against human coronavirus 229E, pointing to potential applications in antiviral drug development (Çağla Begüm Apaydın et al., 2019). Similarly, novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines have been designed with potent antibacterial activity against respiratory pathogens, suggesting their utility in treating respiratory tract infections (T. Odagiri et al., 2013).
Antimycobacterial Agents
A series of 1-thia-4-azaspiro derivatives have been evaluated as potential antimycobacterial agents, with ten compounds showing activity at a 25 µg/mL concentration. This indicates their relevance in developing treatments against mycobacterial infections (T. Srivastava et al., 2005).
Oncology Research
In the realm of oncology, azaspirane derivatives have been studied for their efficacy in inhibiting human multiple myeloma cell growth. These compounds not only induced apoptosis in cancer cells but also showed potential in inhibiting cytokine secretion in the bone marrow milieu, highlighting their therapeutic prospects in cancer treatment (M. Hamasaki et al., 2005).
Antimalarial Activity
Research into novel antimalarial drugs has led to the development of 9a-N substituted 15-membered azalides with significantly improved in vitro and in vivo activity over azithromycin against Plasmodium falciparum. This underscores the potential of structurally similar compounds to this compound in contributing to the fight against malaria (M. Perić et al., 2012).
Drug Discovery Scaffolds
The synthesis of 6-Azaspiro[4.3]alkanes introduces innovative scaffolds for drug discovery, showcasing the versatility and potential utility of spirocyclic compounds in the development of new pharmaceuticals (Bohdan A. Chalyk et al., 2017).
Safety and Hazards
properties
IUPAC Name |
6-azaspiro[3.5]nonan-9-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-7-2-5-9-6-8(7)3-1-4-8/h7,9-10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQZBCHWYBTUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1369246-31-0 |
Source


|
| Record name | 6-azaspiro[3.5]nonan-9-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-2-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2591952.png)

![7-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2591957.png)
![N-(5-(2-phenoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2591958.png)
![2-Hydroxy-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2591962.png)

![N-(3-chloro-4-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2591964.png)
![(E)-N'-[6-(4-chlorophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2591969.png)
![(Z)-methyl 2-(2-((3-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2591970.png)
![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2591971.png)
![4-(3-ethylphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2591972.png)

